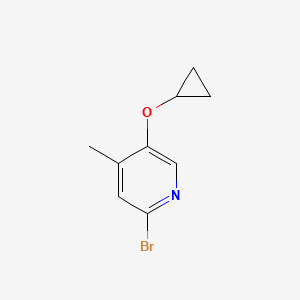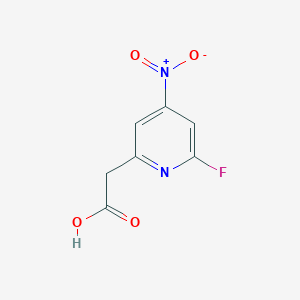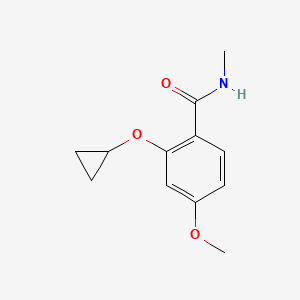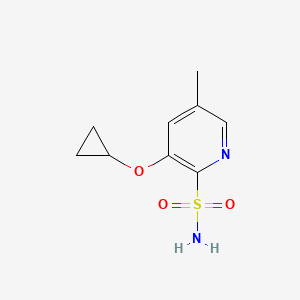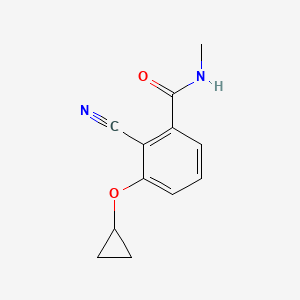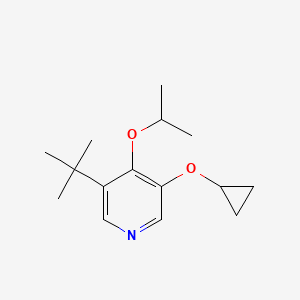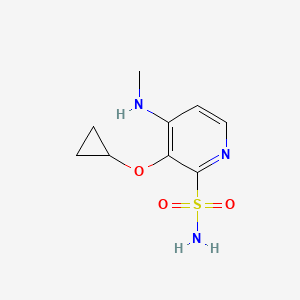
3-Bromopyridine-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromopyridine-2-sulfonic acid is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the third position and a sulfonic acid group at the second position of the pyridine ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyridine-2-sulfonic acid typically involves the bromination of pyridine-2-sulfonic acid. One common method includes the addition of bromine to pyridine-2-sulfonic acid in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromopyridine-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfonic acid group can participate in oxidation-reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Bromopyridine-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Bromopyridine-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonic acid group confer unique reactivity to the compound, allowing it to participate in various chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 3-Chloropyridine-2-sulfonic acid
- 2-Bromopyridine-3-sulfonic acid
- 3-Iodopyridine-2-sulfonic acid
Comparison: 3-Bromopyridine-2-sulfonic acid is unique due to the specific positioning of the bromine atom and sulfonic acid group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the bromine atom at the third position allows for selective substitution reactions that may not be feasible with other halogenated pyridine derivatives.
Propriétés
Formule moléculaire |
C5H4BrNO3S |
|---|---|
Poids moléculaire |
238.06 g/mol |
Nom IUPAC |
3-bromopyridine-2-sulfonic acid |
InChI |
InChI=1S/C5H4BrNO3S/c6-4-2-1-3-7-5(4)11(8,9)10/h1-3H,(H,8,9,10) |
Clé InChI |
SCBQTOCQKHSHHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)S(=O)(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


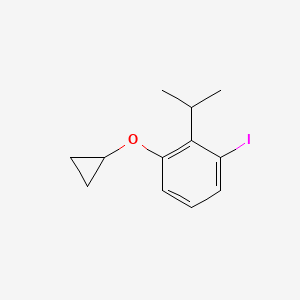
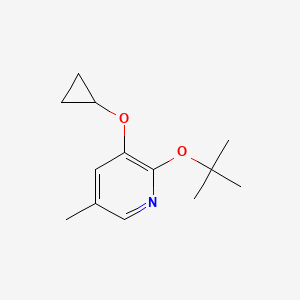
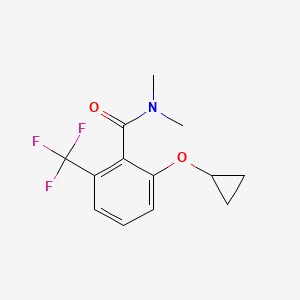
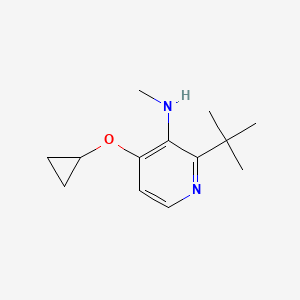
![3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14837747.png)
